2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine is a chemical compound with the molecular formula C6H8F3N3. It belongs to the class of trifluoromethylated pyrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine typically involves the following steps:
Cyclization: The acylated product undergoes cyclization in a mixed solvent of methanol and water.
Hydrolysis: Finally, the product is hydrolyzed to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme substrate, influencing enzyme activity and kinetics. The trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A similar compound with an alcohol group instead of an amine.
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: Another related compound used in agrochemicals.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine is unique due to its specific trifluoromethylated pyrazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H8F3N3 |
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Molecular Weight |
179.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H8F3N3/c1-12-3-2-4(11-12)5(10)6(7,8)9/h2-3,5H,10H2,1H3 |
InChI Key |
KSZTUXZTZXZXCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C(F)(F)F)N |
Origin of Product |
United States |
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